molecular formula C6H8N6O B081289 3-Amino-pyrazinoylguanidine CAS No. 14559-68-3

3-Amino-pyrazinoylguanidine

Cat. No. B081289
CAS RN: 14559-68-3
M. Wt: 180.17 g/mol
InChI Key: GTOFYYPYNNNMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-pyrazinoylguanidine, also known as A-315456, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of guanidine derivatives and has a molecular formula of C6H9N5O. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation.

Mechanism Of Action

The mechanism of action of 3-Amino-pyrazinoylguanidine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, 3-Amino-pyrazinoylguanidine can prevent the development of fibrosis in various organs.

Biochemical And Physiological Effects

3-Amino-pyrazinoylguanidine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. It has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, it has been found to reduce the proliferation of various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Amino-pyrazinoylguanidine in lab experiments is its potential therapeutic applications in various diseases. It has been extensively studied in preclinical models and has shown promising results. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-Amino-pyrazinoylguanidine. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer. Another potential direction is to explore its potential as a treatment for fibrotic diseases, such as liver and lung fibrosis. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-Amino-pyrazinoylguanidine involves the reaction of pyrazine-2-carboxylic acid with guanidine carbonate in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process varies depending on the reaction conditions, and it can range from 30% to 70%.

Scientific Research Applications

3-Amino-pyrazinoylguanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In preclinical studies, this compound has been found to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of arthritis, and prevent the development of fibrosis in animal models of liver and lung diseases.

properties

CAS RN

14559-68-3

Product Name

3-Amino-pyrazinoylguanidine

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

3-amino-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C6H8N6O/c7-4-3(10-1-2-11-4)5(13)12-6(8)9/h1-2H,(H2,7,11)(H4,8,9,12,13)

InChI Key

GTOFYYPYNNNMLP-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=N1)C(=O)N=C(N)N)N

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N=C(N)N)N

synonyms

3-amino-2-pyrazinoylguanidine
3-aminopyrazinoylguanidine
3-APZG
NH2PZG

Origin of Product

United States

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